3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a chemical compound recognized for its unique structure and properties. It has the molecular formula and a molecular weight of approximately 297.97 g/mol. The compound features a cyclopropane ring with two bromine atoms attached to an ethenyl group, making it a significant subject of study in organic chemistry.
This compound is also known by several synonyms, including 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid and DBCA acid. It is primarily utilized in research settings and is not intended for therapeutic or veterinary applications .
These reactions make it a valuable intermediate in synthetic organic chemistry.
The synthesis of 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane-1-carboxylic acid with 2-bromoacrolein. The reaction can be summarized as follows:
The yield of this synthesis method is reported to be around 60%.
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid finds applications primarily in research and development:
These applications highlight its versatility within scientific research .
Interaction studies involving 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid have been limited but indicate that it may interact with biological macromolecules such as proteins and nucleic acids. These interactions could contribute to its antiviral and anticancer activities. Further research is needed to clarify these interactions and their implications for therapeutic applications .
Several compounds share structural similarities with 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | Contains chlorine instead of bromine; used in similar applications. | |
4-Thiazolidinedione | Exhibits antidiabetic properties; structurally different but relevant in biological studies. | |
Decamethrinic Acid | A pesticide with similar halogenated characteristics; used for agricultural purposes. |
The uniqueness of 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid lies in its specific combination of bromine substituents and cyclopropane structure, which may confer distinct reactivity patterns and biological activities compared to these similar compounds .